The synthesis of imidazo[1,2-a]pyridine derivatives, including those structurally similar to the target compound, often involves multi-step reactions. One common approach is the reaction of a 2-aminopyridine derivative with an α-haloketone or aldehyde, followed by cyclization and subsequent modifications to introduce desired substituents. For instance, the synthesis of 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7) involved a multi-step synthesis with an overall yield of 40-50% [].
The molecular structure of imidazo[1,2-a]pyridines contributes significantly to their biological activities. The planar nature of the fused ring system allows for interactions with biological targets through various non-covalent interactions, including π-π stacking and hydrogen bonding. The substituents on the imidazo[1,2-a]pyridine core can further modulate its physicochemical properties and biological activities. For example, the crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol revealed the planar nature of the fused ring system and its ability to participate in C—H⋯π and O–H⋯N hydrogen bonding interactions [].
Imidazo[1,2-a]pyridines can undergo various chemical reactions, allowing for the introduction of diverse functional groups and modification of their properties. For example, N-alkylation, acylation, and sulfonylation reactions are commonly employed to introduce desired substituents. In the synthesis of venetoclax hydroxylamine impurity (VHA), the venetoclax N-oxide (VNO) underwent a [, ] Meisenheimer rearrangement, highlighting the reactivity of this class of compounds under specific reaction conditions [].
The mechanism of action for imidazo[1,2-a]pyridines is highly dependent on the specific compound and its target. These compounds have been reported to exhibit a wide range of biological activities by interacting with various enzymes, receptors, and signaling pathways. For example, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7) acts as a potent dual PI3K/mTOR inhibitor, suggesting its potential as an anticancer agent []. Similarly, dopamine agonists with imidazo[1,2-a]pyridine scaffolds like PD-128,907 have shown interaction with dopamine D3 receptors, eliciting yawning behavior in rats [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9